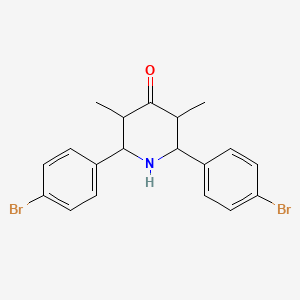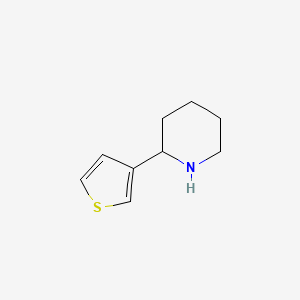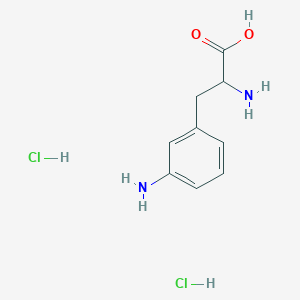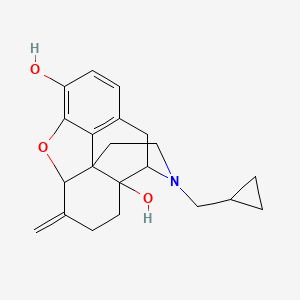
2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-bromphenyl)-3,5-dimethylpiperidin-4-on ist eine organische Verbindung, die durch das Vorhandensein von Bromatomen gekennzeichnet ist, die an Phenylringe gebunden sind, und einen Piperidinon-Kern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Bis(4-bromphenyl)-3,5-dimethylpiperidin-4-on beinhaltet typischerweise die Reaktion von 4-Bromacetophenon mit 3,5-Dimethylpiperidin-4-on unter bestimmten Bedingungen. Die Reaktion wird oft in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Gemisch wird erhitzt, um die Bildung des gewünschten Produkts durch nukleophile Substitution und Cyclisierungsreaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus stellt die Implementierung fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie die Produktion von hochwertigem 2,6-Bis(4-bromphenyl)-3,5-dimethylpiperidin-4-on sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,6-Bis(4-bromphenyl)-3,5-dimethylpiperidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Bromatome in Wasserstoff umwandeln und ein debromiertes Produkt erzeugen.
Substitution: Die Bromatome können durch andere Nukleophile, wie Amine oder Thiole, durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Natriumazid (NaN₃) oder Thioharnstoff (NH₂CSNH₂) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Debromierte Piperidinonderivate.
Substitution: Produkte mit substituierten Nukleophilen, die die Bromatome ersetzen.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-bromphenyl)-3,5-dimethylpiperidin-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Als Leitverbindung für die Entwicklung neuer Therapeutika untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,6-Bis(4-bromphenyl)-3,5-dimethylpiperidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromatome und der Piperidinon-Kern spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren und der Modulation ihrer Aktivität. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The bromine atoms and the piperidinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Bis(4-bromphenyl)-4-phenylpyridin: Ähnliche Struktur mit einem Pyridin-Kern anstelle von Piperidinon.
2,6-Bis(4-bromphenyl)-4-(naphthalen-1-yl)pyridin: Enthält eine Naphthalin-Gruppe, die unterschiedliche elektronische Eigenschaften bietet.
2,6-Bis(4-bromphenyl)-4-(thiophen-2-yl)pyridin: Integriert einen Thiophen-Ring, der seine Reaktivität und Anwendungen beeinflusst.
Einzigartigkeit
2,6-Bis(4-bromphenyl)-3,5-dimethylpiperidin-4-on ist aufgrund seiner spezifischen Kombination von Bromatomen und dem Piperidinon-Kern einzigartig. Diese Struktur verleiht unterschiedliche chemische und biologische Eigenschaften, die sie für verschiedene Forschungsanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C19H19Br2NO |
|---|---|
Molekulargewicht |
437.2 g/mol |
IUPAC-Name |
2,6-bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H19Br2NO/c1-11-17(13-3-7-15(20)8-4-13)22-18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,22H,1-2H3 |
InChI-Schlüssel |
FFAINGUAPNUNTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)




![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)

![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
